
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one, also known as thiamine acetylcholine ester, is a synthetic compound that has gained attention in the scientific community for its potential application in the field of neuroscience. Thiamine acetylcholine ester is a derivative of thiamine, a vitamin that plays a crucial role in the metabolism of glucose and the synthesis of neurotransmitters.
科学的研究の応用
Synthesis and Biological Activity
- Thiazol-containing 1H-1,2,4-triazole derivatives, synthesized using 3,3-dimethylbutan-2-one as a starting material, exhibit promising plant-growth regulatory activities (Qin et al., 2009).
Electroreduction on Platinum Electrode
- The electrochemical behaviors of various thiazol derivatives, including some synthesized with 3,3-dimethylbutan-2-one, demonstrate significant insights into their redox properties which are thought to be useful for understanding the metabolic fate and pharmacological activity of drugs containing these compounds (Özel et al., 2009).
Antimicrobial Activity
- Schiff bases derived from thiazoles have been tested for antimicrobial activities against various microorganisms, showing some efficacy (Yilmaz & Cukurovalı, 2003).
One-Pot Synthesis
- A method for the one-pot synthesis of 2-amino- or 2-(arylamino) thiazoles using ketones and thioureas, a process that could potentially involve 3,3-dimethylbutan-2-one, has been developed (Moriarty et al., 1992).
Fluorescent Chemosensor for Al(III) Ions Detection
- Thiazole-based Schiff base synthesized for cation detection demonstrates selective turn-on fluorescence for Al3+ ions, with potential applications in biological and environmental monitoring (Kuzhandaivel et al., 2021).
Cardioprotective Activity
- Thiazole derivatives synthesized via a Hantzsch reaction exhibit moderate to high cardioprotective effects, highlighting their potential in therapeutic applications (Drapak et al., 2019).
Corrosion Inhibitors
- Benzothiazole derivatives, possibly related to the thiazol structure of interest, have been studied for their efficiency as corrosion inhibitors, showing high inhibition efficiencies (Hu et al., 2016).
特性
IUPAC Name |
1-(4-hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6(11)4-8-10-7(12)5-13-8/h5,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQGTWYUKVXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=NC(=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


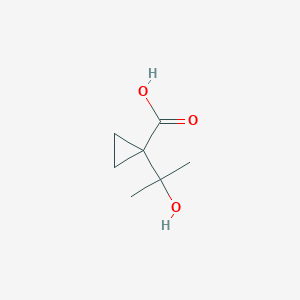
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)
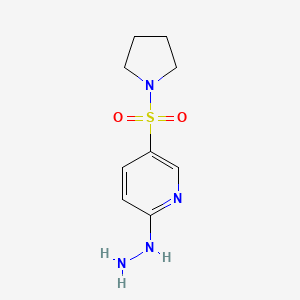

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)
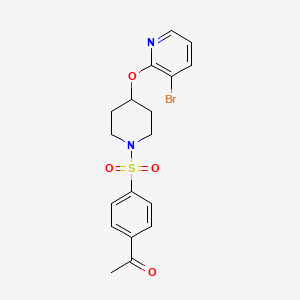

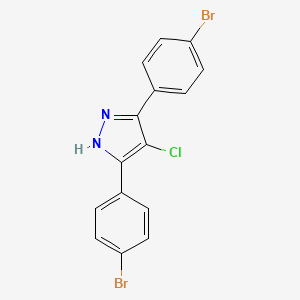
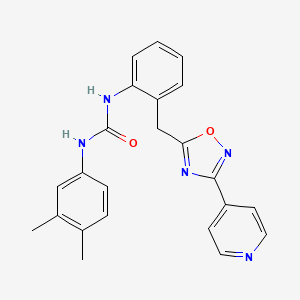

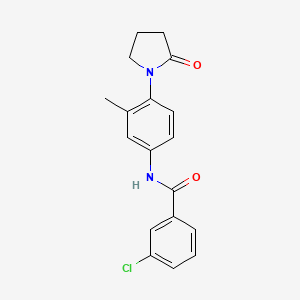
![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)
